molecular formula C16H11Br2ClO3 B10878925 (2E)-3-{3,5-dibromo-2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoic acid

(2E)-3-{3,5-dibromo-2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enoic acid

Cat. No.: B10878925
M. Wt: 446.5 g/mol
InChI Key: WZAUBFFZRGLARX-AATRIKPKSA-N
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Description

3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID is a complex organic compound characterized by the presence of bromine, chlorine, and benzyl groups attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of 2-chlorobenzoic acid to obtain 3,5-dibromo-2-chlorobenzoic acid . This intermediate is then subjected to a series of reactions, including esterification and subsequent coupling with acrylic acid derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.

Scientific Research Applications

3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3,5-DIBROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}ACRYLIC ACID is unique due to its combination of bromine, chlorine, and benzyl groups attached to an acrylic acid backbone. This unique structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C16H11Br2ClO3

Molecular Weight

446.5 g/mol

IUPAC Name

(E)-3-[3,5-dibromo-2-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H11Br2ClO3/c17-12-7-10(5-6-15(20)21)16(13(18)8-12)22-9-11-3-1-2-4-14(11)19/h1-8H,9H2,(H,20,21)/b6-5+

InChI Key

WZAUBFFZRGLARX-AATRIKPKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)/C=C/C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)C=CC(=O)O)Cl

Origin of Product

United States

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